molecular formula C8H9ClN2O B11777108 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one

Katalognummer: B11777108
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: GKZNJHAPNLQDCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom at the 6-position of the pyrimidine ring and a methylpropanone group at the 2-position makes this compound unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylpropanone group. One common method involves the reaction of 6-chloropyrimidine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The presence of the chlorine atom and the methylpropanone group can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one is unique due to the presence of the methylpropanone group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

1-(6-chloropyrimidin-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C8H9ClN2O/c1-5(2)8(12)6-3-7(9)11-4-10-6/h3-5H,1-2H3

InChI-Schlüssel

GKZNJHAPNLQDCD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC(=NC=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.